![molecular formula C₁₁H₁₅N₃O B1144837 3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 116212-55-6](/img/structure/B1144837.png)
3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
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Description
Synthesis Analysis
The synthesis of 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one derivatives involves specific reactions that include oxidation processes and Lewis-acid-catalyzed cyclization. For instance, Brimble et al. (1988) describe the synthesis of a similar compound through oxidation of the saturated lactam to achieve the desired molecular structure (Brimble, M. T., Brimble, M., Hodges, R., & Lane, G., 1988). This method highlights the intricate steps involved in constructing the pyrrolopyrazine core.
Molecular Structure Analysis
Understanding the molecular structure of "3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one" involves examining the crystal structures and molecular interactions. Vishweshwar et al. (2002) provide insights into the crystal structures of related pyrazinecarboxylic acids, showcasing the significance of hydrogen bonding interactions in determining molecular assembly (Vishweshwar, P., Nangia, A., & Lynch, V., 2002). Such analyses are crucial for understanding the compound's stability and reactivity.
Chemical Reactions and Properties
The compound's reactivity is influenced by its chemical structure, enabling it to undergo various chemical reactions. Rostovskii et al. (2017) discuss the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, leading to the formation of pyrroles and pyrazines, providing experimental and theoretical evidence for the intermediates involved (Rostovskii, N. et al., 2017). This highlights the compound's versatility in synthesizing diverse heterocyclic structures.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. While specific studies on "3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one" are scarce, related research on pyrazine derivatives provides valuable insights into how structural variations can influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for the compound's applications in synthesis and potential biological activity. The work by Prior et al. (2014) on synthesizing fluorescently active pyridinone compounds showcases the impact of structural modifications on the compound's reactivity and potential as fluorescent probes (Prior, A. et al., 2014).
Scientific Research Applications
The compound is utilized in the synthesis of pyrroles and pyrazines, such as the work by Rostovskii et al. (2017), who demonstrated the use of Rh(II) catalysis in synthesizing 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates (Rostovskii et al., 2017).
The compound is involved in the development of industrial processes, as described by Baenziger et al. (2017), who detailed a high-yield, pure process for synthesizing 3-aminoimidazo[1,2-a]pyrazines, an important scaffold in many drugs (Baenziger et al., 2017).
Its applications in the design and synthesis of pyrrolotriazepine derivatives were studied by Menges et al. (2013), highlighting its role in forming various cyclic compounds (Menges et al., 2013).
Alfonsi et al. (2009) described its use in the microwave-promoted synthesis of N-heterocycles, specifically for the intramolecular cyclization of ketoalkynes in the presence of ammonia (Alfonsi et al., 2009).
Brimble et al. (1988) discussed its synthesis in the context of developing insect feeding deterrents, showcasing its potential in agricultural chemistry (Brimble et al., 1988).
properties
IUPAC Name |
3-(3-aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-9(4-2-6-12)8-14-7-3-5-10(14)11(13)15/h3,5,7-8H,2,4,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLROABPNJSWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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